An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. It serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] An understanding of its physicochemical properties is paramount for its application in drug design, development, and formulation. This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-1H-indazole, detailed experimental protocols for their determination, and a conceptual framework of its potential biological interactions.
Core Physicochemical Properties
The physicochemical properties of 5-Chloro-1H-indazole are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Data Presentation
The quantitative physicochemical data for 5-Chloro-1H-indazole are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4] |
| Molecular Weight | 152.58 g/mol | [1][3][5] |
| Appearance | Pale yellow or white to off-white crystalline solid | [1][2] |
| Melting Point | Not definitively reported for the pure compound. A derivative, 3-(...)-5-chloro-1H-indazole, has a reported melting point of 138-141 °C. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Sparingly soluble in water. | [1][2] |
| pKa (Predicted) | 12.81 ± 0.40 | [1][2] |
| LogP (Computed) | 2.8 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for characterization and purity assessment.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered 5-Chloro-1H-indazole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).[6]
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.[7]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[6]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of 5-Chloro-1H-indazole.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
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Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the liquid sample of 5-Chloro-1H-indazole (if in liquid form) and boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distillation head.[8]
-
Heating: The flask is heated gently.[8]
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[8]
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of 5-Chloro-1H-indazole.
Determination of Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a crucial parameter for predicting the lipophilicity and membrane permeability of a drug molecule.[9][10]
Methodology: Shake-Flask Method
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11]
-
Sample Preparation: A known amount of 5-Chloro-1H-indazole is dissolved in the n-octanol phase.[9]
-
Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a flask. The flask is then shaken until equilibrium is reached.[9]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12]
-
Concentration Analysis: The concentration of 5-Chloro-1H-indazole in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Logical Relationship for LogP Calculation
Caption: Logical flow for the calculation of LogP.
Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][14] While the specific molecular targets of 5-Chloro-1H-indazole are not extensively characterized, preliminary studies suggest its interaction with the serotonergic system. It has been reported to exhibit serotoninergic activity and potent cerebral effects in animal models.[15] Furthermore, it serves as a precursor for compounds with 5-HT3 receptor antagonist activity.[16]
The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor is a well-established mechanism for the prevention of nausea and vomiting, particularly that induced by chemotherapy.[16]
Conceptual Signaling Pathway of a 5-Chloro-1H-indazole-based 5-HT3 Antagonist
Caption: Conceptual diagram of a 5-Chloro-1H-indazole derivative acting as a 5-HT3 receptor antagonist.
Conclusion
5-Chloro-1H-indazole is a molecule of significant interest in medicinal chemistry. This guide has provided a summary of its key physicochemical properties and detailed experimental protocols for their determination. While further research is needed to fully elucidate its biological mechanism of action, its role as a scaffold for serotonergic agents highlights its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the indazole core.
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